molecular formula C20H23N3O B14151307 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide CAS No. 878102-00-2

3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide

Cat. No.: B14151307
CAS No.: 878102-00-2
M. Wt: 321.4 g/mol
InChI Key: PLFUFSKQWGHIBI-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide is a synthetic organic compound that features a benzamide core with a dimethylamino group and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Dimethylation: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Reduced benzamide derivatives.

    Substitution Products: Alkylated derivatives at the dimethylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-(3-indol-1-ylpropyl)acetamide
  • 3-(dimethylamino)-N-(3-indol-1-ylpropyl)propionamide
  • 3-(dimethylamino)-N-(3-indol-1-ylpropyl)butyramide

Uniqueness

3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

878102-00-2

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide

InChI

InChI=1S/C20H23N3O/c1-22(2)18-9-5-8-17(15-18)20(24)21-12-6-13-23-14-11-16-7-3-4-10-19(16)23/h3-5,7-11,14-15H,6,12-13H2,1-2H3,(H,21,24)

InChI Key

PLFUFSKQWGHIBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCCN2C=CC3=CC=CC=C32

solubility

23 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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